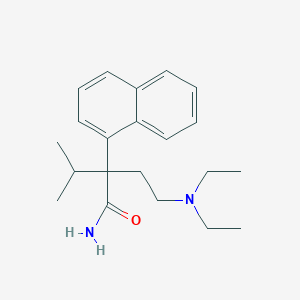

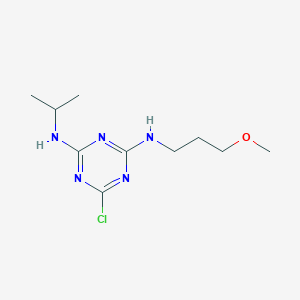

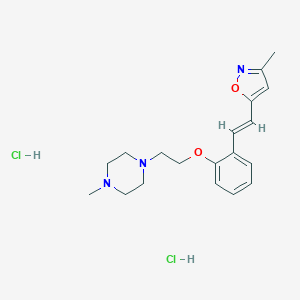

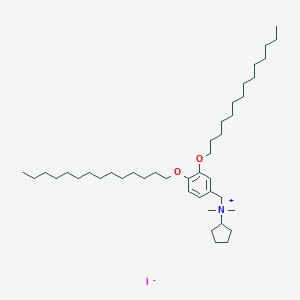

N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide

Overview

Description

Scientific Research Applications

Mechanism and Kinetic Studies

- Studies on the mechanism of cycloisomerization of dimethyl diallylmalonate catalyzed by cationic palladium phenanthroline complex were conducted. The process involves multiple steps including hydrometalation of an olefin, intramolecular carbometalation, and isomerization through reversible beta-hydride elimination/addition. The kinetic pathway was a major contributor to cyclopentene formation at the studied temperature (Goj & Widenhoefer, 2001).

Synthesis and Reactivity Studies

- Research on the synthesis of tetracyclic compounds, namely furo[2′,3′:3,4]cyclohepta[1,2-b]indoles, revealed the transformation of certain compounds into tetracycles at room temperature under specific conditions. The study provided insights into the reaction mechanisms and conditions for synthesizing these complex structures (Butin et al., 2011).

Catalysis and Compound Transformation

- The role of potassium iodide in the reaction between bis(dibromomethyl)benzene and its derivatives with fumaronitrile was examined. The presence of potassium iodide significantly affected the reaction, suggesting its role as a reaction reagent and shedding light on the reaction mechanism involved in the formation of dicyanonaphthalene derivatives (陈丽媛 et al., 2014).

Investigation of Reaction Pathways

- A study on the cycloaddition of a furan analogue of o-quinodimethane with quinones and their bromo derivatives provided insights into the reaction pathways, regioselectivity, and the influence of substituents on the reaction outcomes. Advanced spectroscopic techniques were employed for the assignment of regioisomers, contributing to the understanding of the structural aspects of the reaction products (Al Harin et al., 1995).

Development of Novel Compounds

- Research on the synthesis and antimicrobial characteristics of novel bis-quaternary ammonium compounds (bis-QACs) showed that these compounds exhibited higher bacteriostatic and bactericidal activity than their monomeric counterparts. The study highlighted the potential of these compounds in antimicrobial applications and the influence of molecular hydrophobicity on their activity (Maeda et al., 1999).

Mechanism of Action

Target of Action

CAY10614, also known as N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide or cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide, is a potent antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a transmembrane pattern-recognition receptor of the innate immune system that recognizes diverse pathogen-derived and tissue damage-related ligands .

Mode of Action

CAY10614 inhibits the lipid A-induced activation of TLR4 . Lipid A is a lipid-rich component of endotoxin, also known as lipopolysaccharide (LPS), which is part of the outer membrane of Gram-negative bacteria . The IC50 value of CAY10614, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1.675 μM .

Biochemical Pathways

The activation of TLR4 initiates an immune response. The overactivation of tlr4 can lead to harmful inflammation and cell death . By inhibiting the activation of TLR4, CAY10614 can potentially prevent these harmful effects .

Pharmacokinetics

It is known that cay10614 can improve the survival of mice in a lethal endotoxin shock model , suggesting that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

CAY10614 has been shown to inhibit the increase of cytosolic calcium induced by LPS in neurons . This suggests that CAY10614 can prevent neuron cell death caused by LPS-induced calcium dysregulation .

Action Environment

The effectiveness of CAY10614 can be influenced by the environment in which it is used. For example, the expression of TLR4 is significantly larger in aged hippocampal cultures, and treatment of these cultures with amyloid β oligomers (Aβo) increases TLR4 expression and enhances LPS-induced calcium responses and neuron cell death . In this context, CAY10614 could potentially be more effective due to the increased expression of its target, TLR4 .

Safety and Hazards

properties

IUPAC Name |

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOPVNPWTUWUEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649373 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202208-36-3 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)